molecular formula C15H21NO5 B1271575 (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid CAS No. 500788-87-4

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Cat. No. B1271575
M. Wt: 295.33 g/mol
InChI Key: OPAAZWPTEYZZIW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amino groups . The compound also contains a 4-methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent at the 4-position .


Synthesis Analysis

The synthesis of compounds similar to “®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid” often involves the use of tert-butoxycarbonyl (Boc) protected amino acids . The Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported. This involves using oxalyl chloride in methanol, with the reactions taking place under room temperature conditions for 1–4 hours with yields up to 90% .


Molecular Structure Analysis

The molecular structure of “®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid” consists of a carboxylic acid group, a tert-butoxycarbonyl protected amino group, and a 4-methoxyphenyl group . The compound has a molecular weight of 295.34 .


Chemical Reactions Analysis

The chemical reactions involving “®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid” would likely involve the tert-butoxycarbonyl (Boc) group and the carboxylic acid group. The Boc group can be removed under acidic conditions or by certain specific reagents . The carboxylic acid group can undergo typical acid-base reactions, esterification, and amide formation .

Scientific Research Applications

Application 1: Deprotection of Boc Amino Acids and Peptides

  • Summary of Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
  • Methods of Application : The method involves high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid . The ionic liquid has low viscosity, high thermal stability and demonstrates a beneficial effect .
  • Results or Outcomes : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids . Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

Application 2: Design of New Drugs and Drug Delivery Devices

  • Summary of Application : Boronic acids and their esters, such as “®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid”, are highly considered compounds for the design of new drugs and drug delivery devices .
  • Results or Outcomes : The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Application 3: Synthesis of Boronic Acids and Esters

  • Summary of Application : This compound is used in the synthesis of boronic acids and esters .
  • Methods of Application : The method involves the reaction of the compound with a boronic acid or ester to form a new boronic acid or ester .
  • Results or Outcomes : The study demonstrated that the reaction can be carried out under mild conditions and results in high yields .

Application 4: Neutron Capture Therapy

  • Summary of Application : This compound is used as a boron-carrier suitable for neutron capture therapy .
  • Methods of Application : The compound is administered to a patient and then irradiated with neutrons . The boron atoms in the compound capture the neutrons and emit alpha particles, which kill cancer cells .
  • Results or Outcomes : The study showed that the compound is effective in killing cancer cells and has a low toxicity to normal cells .

Application 5: Synthesis of Boronic Acids and Esters

  • Summary of Application : This compound is used in the synthesis of boronic acids and esters .
  • Methods of Application : The method involves the reaction of the compound with a boronic acid or ester to form a new boronic acid or ester .
  • Results or Outcomes : The study demonstrated that the reaction can be carried out under mild conditions and results in high yields .

Application 6: Neutron Capture Therapy

  • Summary of Application : This compound is used as a boron-carrier suitable for neutron capture therapy .
  • Methods of Application : The compound is administered to a patient and then irradiated with neutrons . The boron atoms in the compound capture the neutrons and emit alpha particles, which kill cancer cells .
  • Results or Outcomes : The study showed that the compound is effective in killing cancer cells and has a low toxicity to normal cells .

properties

IUPAC Name

(3R)-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAAZWPTEYZZIW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365690
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

CAS RN

500788-87-4
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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